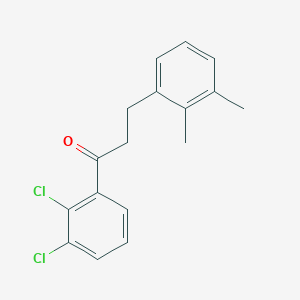

2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

描述

属性

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-5-3-6-13(12(11)2)9-10-16(20)14-7-4-8-15(18)17(14)19/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARRRVNNNGEKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644649 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-23-2 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Route

The predominant and most documented method for preparing 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. This method is consistent with the preparation of related propiophenone derivatives.

-

- 2,3-Dichlorobenzoyl chloride (as the acyl chloride electrophile)

- 2,3-Dimethylbenzene (aromatic substrate)

-

- Lewis acid catalyst, typically aluminum chloride (AlCl3), is used to generate the acylium ion intermediate from the acyl chloride.

-

- Anhydrous environment to prevent hydrolysis of the acyl chloride and catalyst

- Low to moderate temperatures (0–5 °C initially, then gradually raised) to control reaction rate and minimize side reactions

- Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation

Mechanism:

The acyl chloride reacts with AlCl3 to form an acylium ion intermediate, which then electrophilically attacks the aromatic ring of 2,3-dimethylbenzene, favoring substitution at the para or ortho positions relative to methyl groups, leading to the formation of the desired propiophenone derivative.-

- Quenching with ice-cold water or dilute acid to decompose the complex

- Extraction and purification by recrystallization or chromatography to isolate the pure product

This method is analogous to the synthesis of similar compounds such as 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone and 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone, where Friedel-Crafts acylation is the standard synthetic route.

Alternative Synthetic Considerations

While Friedel-Crafts acylation is the mainstay, other strategies could theoretically be employed, including:

- Direct acylation using acid anhydrides under Lewis acid catalysis, though less common due to lower reactivity compared to acyl chlorides.

- Transition metal-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) to build the biaryl ketone framework, but this is less straightforward for this compound due to the need for chlorinated and methyl-substituted aromatic rings.

- Stepwise halogenation of preformed propiophenone derivatives, though regioselectivity and overchlorination pose challenges.

Currently, no widely reported alternative methods surpass Friedel-Crafts acylation in efficiency or yield for this compound.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3 (1.1–1.5 equivalents) | Excess catalyst can increase yield but complicates workup |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Inert and non-nucleophilic solvents preferred |

| Temperature | 0–5 °C initially, then room temperature | Controls rate and minimizes side reactions |

| Molar ratio (Acyl chloride:aromatic) | ~1:1 to 1:1.2 | Slight excess of aromatic ring can suppress polyacylation |

| Reaction time | 2–6 hours | Monitored by TLC or GC-MS for completion |

| Workup | Quench with ice water, acid wash, extraction | Removes catalyst and byproducts |

Analytical Confirmation of Product

Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms aromatic proton shifts influenced by dichloro and dimethyl substituents.

- ^13C NMR shows carbonyl carbon resonance around 195–200 ppm typical of ketones.

-

- Molecular ion peak at m/z 307 consistent with C17H16Cl2O.

- Isotopic pattern confirms presence of two chlorine atoms.

-

- Strong absorption near 1680 cm⁻¹ due to the ketone carbonyl stretch.

-

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity, typically achieving >95% purity after purification.

Research Findings and Industrial Relevance

- The Friedel-Crafts acylation method provides a reliable and scalable route to this compound, with yields reported in the range of 70–85% under optimized conditions.

- Continuous flow synthesis techniques have been explored for related compounds to improve reaction control, safety, and reproducibility, suggesting potential for industrial-scale production of this compound.

- The dichloro substitution pattern influences the electrophilicity of the acylating agent and the regioselectivity of the aromatic substitution, which must be carefully controlled to avoid isomeric impurities.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,3-Dichlorobenzoyl chloride, AlCl3 | Anhydrous solvent, 0–25 °C | 70–85 | Standard, well-established |

| Acid Anhydride Acylation | 2,3-Dichlorobenzoyl anhydride, AlCl3 | Similar to acyl chloride method | <65 | Less reactive, less common |

| Transition Metal Catalysis | Various catalysts (Pd, Ni) | Elevated temperature, inert atmosphere | Not reported | Theoretical, complex setup |

| Stepwise Halogenation | Chlorinating agents (Cl2, SO2Cl2) | Controlled temperature | Variable | Difficult regioselectivity |

化学反应分析

Types of Reactions

2’,3’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disrupting bacterial cell membranes and interfering with metabolic pathways, suggesting its potential as a new antimicrobial agent.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This effect may be mediated through modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further drug development .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive nature allows it to participate in various chemical reactions, such as:

- Electrophilic Substitution Reactions : The compound acts as an electrophile, facilitating the formation of new chemical bonds with biological molecules.

- Synthesis of Specialty Chemicals : Its unique structure makes it valuable in creating specialty chemicals used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity. The study concluded that further exploration into its mechanism could lead to new therapeutic agents against resistant bacterial strains.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. Mechanistic studies suggested that this was due to the compound's ability to modulate key signaling pathways involved in cell cycle regulation .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antimicrobial and anticancer properties; ongoing research into therapeutic applications |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules; useful in creating specialty chemicals |

| Biochemical Research | Investigated for interactions with biological targets; potential for enzyme modulation |

作用机制

The mechanism of action of 2’,3’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers with Varied Substitution Patterns

2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-96-3)

- Molecular Formula : C₁₇H₁₆Cl₂O (identical to the target compound).

- Key Difference : The dimethylphenyl group is substituted at the 2,5 positions instead of 2,3.

2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6)

Derivatives with Functional Group Modifications

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-49-9)

- Molecular Formula : C₁₆H₁₂Cl₂OS.

- Key Difference : A thiomethyl (-SMe) group replaces the methyl groups on the phenyl ring.

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-82-5)

- Molecular Formula : C₁₃H₁₅O₃Cl.

- Key Difference : A 1,3-dioxane ring replaces the dimethylphenyl group.

- Impact: Enhanced solubility in polar solvents (e.g., DMSO, methanol) due to the oxygen-rich dioxane moiety .

Halogenated and Substituted Analogs

3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS 898788-99-3)

- Molecular Formula : C₁₅H₁₁Cl₃O.

- Key Difference : A 3-chlorophenyl group replaces the dimethylphenyl moiety, with additional chlorine at the 4' position.

- Impact : Increased halogen density may elevate toxicity and influence photostability .

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1)

Research Considerations and Limitations

- Data Gaps : Available evidence lacks quantitative data (e.g., melting points, solubility, bioactivity), necessitating reliance on structural inferences.

- Safety Profiles: Compounds like 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-18-5) have safety data sheets indicating standardized handling protocols, but hazard details are unspecified .

- Synthetic Utility: Thiomethyl and cyano derivatives (e.g., CAS 898780-49-9, 898769-11-4) may serve as intermediates in cross-coupling reactions due to their functional group diversity .

生物活性

2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C19H22Cl2O

- Molecular Weight : 335.29 g/mol

- CAS Number : 898769-53-4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and toxicology. Its effects have been studied in various biological systems, including cell lines and animal models.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines. For example, an MTT assay indicated significant cell viability reduction in treated cells compared to controls (Table 1).

- Enzyme Inhibition : It was found to inhibit the activity of specific enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

In Vivo Studies

Animal studies further elucidate the compound's biological profile:

- Neurobehavioral Effects : In animal models, administration of the compound led to altered locomotor activity and anxiety-like behaviors.

- Toxicological Profile : Safety assessments revealed acute toxicity at higher doses, necessitating caution in therapeutic applications.

Case Studies

-

Case Study on Anticancer Activity :

- A study investigated the anticancer properties of this compound on breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation.

- The mechanism involved apoptosis induction via caspase activation.

-

Neuropharmacological Effects :

- Another study assessed the impact on anxiety-related behaviors in rodents. The compound was administered at varying doses, resulting in significant reductions in anxiety-like behaviors measured by the open field test.

常见问题

Q. What are the recommended synthetic routes for 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or nucleophilic substitution using 2,3-dimethylbenzene derivatives and chlorinated propiophenone precursors. For example, coupling 2,3-dimethylphenylmagnesium bromide with 2',3'-dichloropropiophenone under anhydrous conditions (e.g., THF, −78°C to room temperature) can yield the target compound . Optimization includes:

- Catalyst Screening : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency .

- Reflux Conditions : Maintain temperatures between 80–120°C to ensure complete conversion .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How should researchers analyze the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC/LC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity; compare retention times with standards .

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.2–2.5 ppm) .

- Elemental Analysis : Validate empirical formula (C₁₇H₁₅Cl₂O) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adopt strict PPE and waste management practices:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact; fume hoods for volatile intermediates .

- Waste Disposal : Segregate chlorinated waste in labeled containers for professional treatment to avoid environmental release .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrophilicity Index : Predict sites for nucleophilic attack (e.g., chloro groups vs. ketone) .

- Transition States : Simulate Suzuki-Miyaura coupling with boronic acids using Gaussian09 with B3LYP/6-31G* basis set .

- Solvent Effects : Compare THF vs. DMF polarity impacts on reaction barriers via COSMO-RS .

Q. What strategies resolve contradictions in reported biological activity data for halogenated propiophenones?

- Methodological Answer : Address variability through:

- Dose-Response Curves : Test cytotoxicity (e.g., MTT assay) across 0.1–100 µM ranges to identify non-linear effects .

- Metabolite Profiling : Use LC-HRMS to detect degradation products (e.g., dechlorinated metabolites) that may confound bioactivity .

- Batch Consistency : Replicate experiments with independently synthesized batches to rule out impurity-driven artifacts .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer : Design accelerated stability studies:

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ biophysical and structural methods:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for protein-ligand interactions .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

- Synthetic Challenges : Chlorine’s electron-withdrawing effects may hinder acylation; consider using directing groups (e.g., nitro) to regioselectively position substituents .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing if evaluating environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。